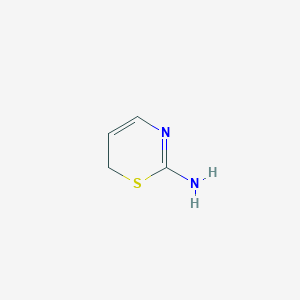

2-amino-6H-1,3-thiazine

Description

Properties

Molecular Formula |

C4H6N2S |

|---|---|

Molecular Weight |

114.17 g/mol |

IUPAC Name |

6H-1,3-thiazin-2-amine |

InChI |

InChI=1S/C4H6N2S/c5-4-6-2-1-3-7-4/h1-2H,3H2,(H2,5,6) |

InChI Key |

DPKQWZHHLWTNDY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CN=C(S1)N |

Origin of Product |

United States |

Scientific Research Applications

Alzheimer's Disease Treatment

One of the prominent applications of 2-amino-6H-1,3-thiazine is its use as a precursor for developing BACE inhibitors, which are crucial in treating Alzheimer's disease. Research indicates that compounds derived from this compound exhibit significant inhibitory effects on BACE1 (Beta-site Amyloid Precursor Protein Cleaving Enzyme 1), a key enzyme involved in the pathogenesis of Alzheimer's disease. The development of these compounds aims to address the urgent need for effective treatments that can inhibit or reverse neurodegenerative processes associated with Alzheimer's disease .

Radioprotective Agents

Recent studies have highlighted the potential of derivatives like 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide as radioprotective agents. These compounds have demonstrated efficacy in mitigating radiation-induced damage in preclinical models by enhancing hematopoietic recovery and reducing oxidative stress. The findings suggest that these thiazine derivatives could be pivotal in developing treatments aimed at protecting against radiation injuries .

Thiazine-Derived Scaffolds

The synthesis of thiazine derivatives often employs this compound as a building block for creating complex molecular structures with potential pharmacological activities. For instance, one-pot three-component reactions involving isocyanides and dialkyl acetylenedicarboxylates with 2-amino derivatives have been reported to yield thiazine-dicarboxylates with promising biological activities .

Antimicrobial and Antitumor Activities

Thiazines are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Compounds derived from this compound have been shown to exhibit significant activity against various pathogens and tumor cells, making them valuable candidates for drug development .

Molecular Docking and QSAR Analysis

Computational modeling studies involving this compound derivatives have been conducted to predict their binding affinities with target proteins. Molecular docking simulations have provided insights into the interactions between thiazine derivatives and neuraminidase, aiding in the design of antiviral agents . Additionally, quantitative structure-activity relationship (QSAR) analyses have been utilized to optimize the biological activity of these compounds by correlating structural features with their pharmacological effects.

Summary of Findings

The applications of this compound span across pharmaceutical development and synthetic chemistry:

Case Studies

Case Study 1: Development of BACE Inhibitors

A study focused on synthesizing various thiazine derivatives demonstrated their ability to inhibit BACE1 effectively. The research involved comprehensive biological evaluations that confirmed their potential as therapeutic agents for Alzheimer's disease.

Case Study 2: Radioprotection in Mice

In preclinical trials, compounds like 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide were administered to mice exposed to lethal doses of radiation. Results indicated a significant improvement in survival rates and recovery metrics compared to control groups, showcasing the therapeutic potential of these compounds in clinical settings .

Comparison with Similar Compounds

Structural Analogues Within the 1,3-Thiazine Family

2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine (AMT)

- Structure : Features a methyl group at the 6-position and a partially saturated dihydro ring system.

- Biological Activity: A potent selective inhibitor of inducible nitric oxide synthase (iNOS) with a Ki of 4.2 nM, showing ~40-fold selectivity over neuronal and endothelial NOS isoforms . AMT reduces airway hyperresponsiveness and eosinophilia in asthma models .

- Key Difference: The methyl group in AMT enhances metabolic stability and selectivity compared to 2-amino-6H-1,3-thiazine, which lacks this substituent .

4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine (PD 404182)

- Structure: A fused tetracyclic derivative with a benzothiazine core and an imino group.

- Biological Activity: Exhibits anti-HIV and anti-HCV activity. The 6-imino group and sulfur atom are critical for its activity .

- Key Difference: The fused aromatic system in PD 404182 enhances binding to viral targets, unlike the simpler monocyclic this compound .

Heterocyclic Analogues with Varied Heteroatoms

2-Amino-6H-1,3-Oxazin-6-one

- Structure : Replaces sulfur with oxygen, forming a 1,3-oxazine ring.

- Synthesis : Generated via cyclocondensation of α,β-unsaturated carbonyl systems with thiourea derivatives .

2-Amino-6H-1,3,4-Thiadiazine

- Structure : Incorporates an additional sulfur atom at the 4-position.

- Biological Activity : Acts as a β-secretase (BACE-1) inhibitor, relevant in Alzheimer’s disease. The α-naphthyl substituent enhances blood-brain barrier permeability .

- Key Difference : The 1,3,4-thiadiazine scaffold offers broader π-orbital interactions, improving target binding compared to 1,3-thiazines .

Structure-Activity Relationship (SAR) Insights

Preparation Methods

Acid-Catalyzed Condensation of Thiourea with Aldehydes or Ketones

A foundational method for synthesizing 2-amino-6H-1,3-thiazine derivatives involves the condensation of thiourea with aldehydes or ketones under acidic conditions . This reaction typically proceeds via nucleophilic attack of the thiourea’s sulfur atom on the carbonyl carbon, followed by cyclization to form the thiazine ring. For example, reacting thiourea with aromatic aldehydes in the presence of hydrochloric acid yields substituted 2-amino-1,3-thiazines.

Key Reaction Parameters:

-

Catalysts: HCl, H₂SO₄, or Lewis acids.

-

Solvents: Ethanol, water, or solvent-free systems.

-

Temperature: Reflux conditions (80–100°C).

While this method is straightforward, yields are highly dependent on the electronic nature of the aldehyde or ketone. Electron-deficient aldehydes (e.g., nitro-substituted) generally afford higher yields (70–85%) compared to electron-rich analogs (50–65%) .

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer a one-pot synthetic route to this compound derivatives, enhancing atom economy and reducing purification steps. A notable approach involves the reaction of thiourea, aldehydes, and β-keto esters using urea or thiourea as catalysts . For instance, the condensation of thiourea, 3,4-dimethylbenzaldehyde, and methyl acetoacetate in the presence of tetrabutylammonium bromide (TBAB) under solvent-free conditions yields 5-(2-amino-6-(3,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazine-4-yl)-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidine-2(1H)-one with an 84% yield .

Advantages of MCRs:

-

Efficiency: Combines three reactants in a single step.

-

Green Chemistry: TBAB acts as a phase-transfer catalyst, enabling solvent-free conditions .

-

Versatility: Adaptable to diverse aldehydes and β-keto esters (Table 1).

Table 1: Yields of Selected this compound Derivatives via MCR

| Aldehyde Substituent | β-Keto Ester | Yield (%) |

|---|---|---|

| 3,4-Dimethylphenyl | Methyl | 84 |

| 4-Methoxyphenyl | Ethyl | 80 |

| 4-Nitrophenyl | Methyl | 62 |

Three-Component Reactions Involving Zwitterion Intermediates

A novel three-component reaction (3-CR) strategy employs isocyanides, dialkyl acetylenedicarboxylates (DMAD/DEtAD), and 2-amino-4H-1,3-thiazin-4-one derivatives to construct dihydropyrimido-thiazine-dicarboxylates . The reaction proceeds via a zwitterion intermediate formed by the interaction of isocyanides and acetylenedicarboxylates, which subsequently reacts with the thiazinone’s acidic proton.

Mechanistic Insights:

-

Zwitterion Formation: Isocyanide (1a–c ) reacts with DMAD (2a ) at 0°C to generate a zwitterion.

-

Nucleophilic Attack: The 2-amino-4H-1,3-thiazin-4-one (9a–e ) attacks the zwitterion, leading to cyclization.

-

Product Isolation: Purification via column chromatography yields 76–85% of thiazine-dicarboxylates .

Optimization Notes:

-

Solvent: Dichloromethane outperforms green solvents (ethanol, isopropanol) in yield.

-

Scope: Aliphatic isocyanides (e.g., cyclohexyl isocyanide) provide higher yields than aromatic variants.

Green Synthesis Using TBAB Catalyst

A solvent-free, microwave-assisted method utilizing TBAB as a catalyst has been developed for eco-friendly synthesis . This approach condenses thiourea derivatives, aldehydes, and β-keto esters at 80°C under microwave irradiation, achieving yields of 62–84%.

Key Features:

-

Catalyst Reusability: TBAB is recoverable and reusable for up to three cycles without significant yield loss.

-

Reaction Time: Microwave irradiation reduces reaction time to 10–15 minutes, compared to 12–24 hours under conventional heating .

Environmental Impact:

-

Eliminates toxic solvents (e.g., DCM, THF).

-

Aligns with principles of green chemistry by minimizing waste.

Cycloaddition Approaches for Thiazine Ring Formation

Cycloaddition reactions offer an alternative pathway to access the thiazine core. The [4+2] cycloaddition of 2,4-diamino-1-thia-3-azabutadienes with ketene generates 2-amino-1,3-thiazin-6-ones, which can be sulfurized to thiazinethiones using phosphorus pentasulfide . Although this method primarily yields thiazinones, modifications to the reaction conditions (e.g., substituting ketene with thioketene) could potentially direct synthesis toward this compound.

Limitations:

Q & A

Basic: What are the key steps in synthesizing 2-amino-6H-1,3-thiazine derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves:

- Core formation : Reacting 3-chloro-1-phenyl-1-butanone with thiourea in ethanol under reflux (75°C, 8 hours) to form the 1,3-thiazine core .

- Substituent introduction : Treating the core with acyl chlorides (e.g., cyclopropanecarbonyl chloride) in dichloromethane (CH₂Cl₂) using DIPEA as a base to introduce substituents at the 2-amino position .

- Purification : Column chromatography (e.g., 20% ethyl acetate in petroleum ether) achieves high purity (yields 76–91%) .

Optimization : Adjusting stoichiometry (e.g., 1.4 mmol core to 1.76 mmol acyl chloride) and temperature (0°C for reagent addition, room temperature for reaction) enhances yields .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Methodological Answer:

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .

- HRMS confirmation : Verify molecular ion peaks (e.g., HRMS (ESI) for C₁₁H₁₃N₂S: calculated 205.0799, observed 205.0701) .

- Comparative analysis : Reference analogs like 9j–9q, where coupling constants (e.g., J = 5.7 Hz in ¹H NMR) and IR absorption bands (e.g., NH₂ stretches at 3445 cm⁻¹) confirm structural consistency .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.70–7.28 ppm, cyclopropane CH at δ 1.44 ppm) .

- IR spectroscopy : Detects functional groups (e.g., NH₂ stretches at 3272 cm⁻¹, carbonyl peaks at 1631 cm⁻¹) .

- HRMS/LC-MS : Confirms molecular weight (e.g., compound 9n: LC-MS (+ESI) m/z calculated 325.1, observed 325.2) .

Advanced: What strategies enhance the biological activity of these derivatives against tuberculosis (TB) and cancer?

Methodological Answer:

- Structure-activity relationship (SAR) :

- Acyl groups : Cyclopropane (9b) shows higher anti-TB activity (MIC ≤ 6.25 µg/mL) than cyclohexane (9d) .

- Sulfonamides : Compound 9o (4-(trifluoromethoxy)benzenesulfonyl) exhibits potent cytotoxicity (IC₅₀ < 10 µM) in tumor cell lines .

- In vitro assays : Use MIC assays for TB and MTT assays for cancer cell viability .

Basic: What substituents are introduced at the 2-amino position to modulate physicochemical properties?

Methodological Answer:

Common substituents include:

- Acyl groups (e.g., cyclopropane, cyclohexane): Increase lipophilicity (cLogP 2.5–3.8) .

- Sulfonamides (e.g., 9n): Improve solubility via polar surface area (PSA ~90 Ų) .

- Carbamates (e.g., 9j–9l): Balance bioavailability (H-bond donors ≤ 2) .

Advanced: How do computational methods predict the druglikeness of these derivatives?

Methodological Answer:

- cLogP and PSA : Calculate using tools like Molinspiration (e.g., cLogP < 5 and PSA < 140 Ų for oral bioavailability) .

- Docking studies : Simulate binding to targets (e.g., iNOS for AMT hydrochloride, IC₅₀ = 3.6 nM) .

- ADMET prediction : Assess toxicity risks via platforms like SwissADME .

Basic: What environmentally friendly synthesis methods are applicable?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) .

- Solvent-free reactions : Eliminates hazardous solvents (e.g., neat conditions for cyclocondensation) .

- One-pot synthesis : Combines steps (e.g., thiazine core formation and substitution in a single reactor) .

Advanced: What in vitro models assess radioprotective effects of these derivatives?

Methodological Answer:

- Mouse models : Evaluate hematopoietic recovery (e.g., AMT hydrochloride increases survival post-irradiation) .

- DNA damage assays : Quantify γ-H2AX foci to measure radiation-induced double-strand breaks .

- Intestinal crypt assays : Count surviving crypts post-irradiation (e.g., 15–20% improvement with 2-amino-5,6-dihydro derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.